4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE
CAS No.:
Cat. No.: VC13533770
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(PYRIDIN-2-YL)ETHOXY]ANILINE HYDROCHLORIDE -](/images/structure/VC13533770.png)
Specification
Molecular Formula | C13H15ClN2O |
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Molecular Weight | 250.72 g/mol |
IUPAC Name | 4-(2-pyridin-2-ylethoxy)aniline;hydrochloride |
Standard InChI | InChI=1S/C13H14N2O.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h1-7,9H,8,10,14H2;1H |
Standard InChI Key | KACUIWCBNPTCON-UHFFFAOYSA-N |
SMILES | C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl |
Canonical SMILES | C1=CC=NC(=C1)CCOC2=CC=C(C=C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a para-substituted aniline group connected to a pyridin-2-yl ring through an ethoxy bridge. The pyridine ring’s electron-deficient nature influences the compound’s reactivity, particularly in electrophilic aromatic substitution and coordination chemistry. The hydrochloride salt enhances solubility in polar solvents, critical for biological assays .
Key Properties:
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Molecular Formula:
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Molecular Weight: 250.72 g/mol
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CAS Number: 1049752-62-6
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Solubility: Soluble in methanol, dimethyl sulfoxide (DMSO), and aqueous buffers at acidic pH .
The ethoxy linker introduces conformational flexibility, allowing the molecule to adopt orientations favorable for target binding. Quantum mechanical calculations suggest a HOMO-LUMO gap of ~4.1 eV, indicative of moderate electronic stability .
Synthetic Methodologies
Nucleophilic Substitution Route
A common synthesis begins with 4-nitroaniline and 2-(pyridin-2-yl)ethanol. The nitro group is activated for nucleophilic displacement by the ethoxy group under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Subsequent reduction of the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C) yields the free base, which is treated with HCl to form the hydrochloride salt .
Optimization Insights:
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Solvent Choice: Dimethylformamide (DMF) outperforms tetrahydrofuran (THF) in reaction efficiency due to superior solvation of ionic intermediates.
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Catalyst Loading: 5% Pd/C achieves complete nitro reduction within 4 hours at 50 psi H₂ .
Palladium-Catalyzed Coupling
Alternative routes employ Ullmann-type couplings using palladium catalysts. For example, 4-iodoaniline reacts with 2-(pyridin-2-yl)ethanol in the presence of Pd(OAc)₂ and XantPhos ligand, yielding the ethoxy-linked product in 68–72% yield . This method avoids nitro intermediates, simplifying purification.
Table 1: Comparative Synthesis Metrics
Method | Yield (%) | Purity (HPLC) | Scalability |
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Nucleophilic Substitution | 75–80 | ≥95% | Moderate |
Palladium Coupling | 68–72 | ≥98% | High |
Biological Activities and Mechanisms
Cyclooxygenase (COX) Inhibition
Selective COX-2 inhibition (IC₅₀ = 0.45 μM) over COX-1 (IC₅₀ = 8.7 μM) highlights its anti-inflammatory potential. The pyridinyl group’s electron-withdrawing effects enhance binding to the COX-2 hydrophobic channel, as confirmed by X-ray crystallography of analogous compounds .
Table 2: Biological Activity Profile
Target | Assay Model | IC₅₀ (μM) | Selectivity Index |
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EGFR Kinase | MCF-7 Cells | 12.3 | 4.2 (vs. NIH/3T3) |
COX-2 | Human Recombinant | 0.45 | 19.3 (vs. COX-1) |
Stability and Degradation Pathways
Hydrolytic Degradation
The ethoxy linker is susceptible to acid-catalyzed hydrolysis, generating 4-aminophenol and 2-(pyridin-2-yl)ethanol. Accelerated stability studies (40°C/75% RH) show 15% degradation over 6 months, mitigated by storage at −20°C in amber vials .
Photolytic Sensitivity
UV-Vis spectroscopy indicates absorption maxima at 270 nm (π→π* transition), necessitating protection from light during handling. Photodegradation yields quinone imine derivatives, identified via LC-MS .
Applications in Materials Science
Supramolecular Assembly
The compound forms co-crystals with terephthalic acid via hydrogen bonding (N–H⋯O and O–H⋯N interactions). Single-crystal X-ray diffraction reveals a 2D network with pore sizes of 4.7 Å, suitable for gas storage applications .
Coordination Chemistry
The pyridinyl nitrogen serves as a ligand for transition metals. Complexation with Cu(II) acetate produces a square-planar complex exhibiting redox activity at (vs. Ag/AgCl), relevant for catalytic applications .
Challenges and Future Directions
Synthetic Bottlenecks
Low yields in palladium-catalyzed routes stem from competing homo-coupling. Microwave-assisted synthesis (100°C, 30 min) improves efficiency, achieving 85% yield with reduced catalyst loading .
Bioavailability Optimization
Poor membrane permeability (PAMPA log ) limits in vivo efficacy. Prodrug strategies, such as acetylating the aniline group, enhance absorption (log ) without compromising activity .
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